
Bis(2-bromo-4-methylphenyl)amine
Overview
Description
Bis(2-bromo-4-methylphenyl)amine, also known as BAM, is a chemical compound that belongs to the class of arylamines. It has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. BAM is a versatile compound that can be synthesized using different methods and has been studied extensively for its biological and chemical properties.
Scientific Research Applications
Polymerization
Bis(2-bromo-4-methylphenyl)amine and its derivatives have been used in the field of polymerization. For example, 4-bromo-4′-ethynyl biphenyl, a related compound, was polymerized using a palladium-based catalyst system, resulting in polymers with significant thermal stability (Trumbo & Marvel, 1987).
Catalysis
The compound has been explored in catalysis, particularly in hydrophosphination reactions. A study on bis(NHC)-based CNC-pincer rare-earth-metal amido complexes, which are structurally related to this compound, demonstrated their effectiveness in catalyzing these reactions (Gu et al., 2015).
Complex Formation and Reactivity
This compound analogs have been studied for their ability to form complexes with metals and their subsequent reactivity. A study on bis(diphenylphosphino)(N-thioether)amine-type ligands in nickel(II) complexes revealed insights into their structural and reactive properties (Ghisolfi et al., 2014).
Cross-Coupling Reactions
In the field of organic synthesis, derivatives of this compound have been utilized in cross-coupling reactions. One study detailed the catalytic activity of iron(III) amine-bis(phenolate) complexes in aryl Grignard reactions (Qian et al., 2011).
Amidation Catalysis
This compound-related compounds have shown effectiveness in catalyzing amidation between carboxylic acids and amines. A study on 2,4-bis(trifluoromethyl)phenylboronic acid, a compound with a similar structure, demonstrated its catalytic efficiency in such reactions (Wang et al., 2018).
Hydroamination/Cyclisation Catalysis
Research on CCC-NHC Pincer Zr Diamido Complexes, which are structurally related to this compound, showed their catalytic activity in hydroamination/cyclisation of unactivated amino-alkenes, alkynes, and allenes (Valle et al., 2016).
Material Synthesis
This compound and its derivatives have been used in the synthesis of new materials. For example, novel bis(amine anhydride) monomers were synthesized for the creation of poly(amine imide)s, demonstrating the versatility of these compounds in material science (Zhang et al., 2008).
properties
IUPAC Name |
2-bromo-N-(2-bromo-4-methylphenyl)-4-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Br2N/c1-9-3-5-13(11(15)7-9)17-14-6-4-10(2)8-12(14)16/h3-8,17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBZSWCIGANZSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C(C=C(C=C2)C)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30728922 | |
| Record name | 2-Bromo-N-(2-bromo-4-methylphenyl)-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30728922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27996-13-0 | |
| Record name | 2-Bromo-N-(2-bromo-4-methylphenyl)-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30728922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



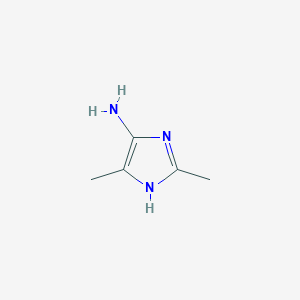

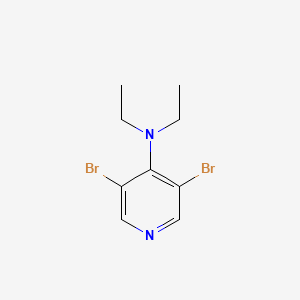
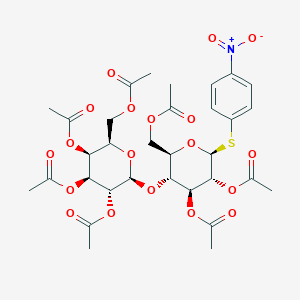
![6-Oxa-3-azabicyclo[3.2.1]octane](/img/structure/B3256872.png)
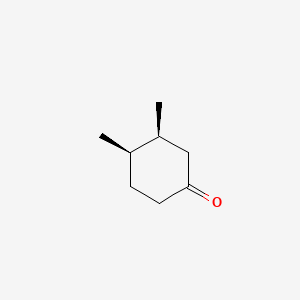

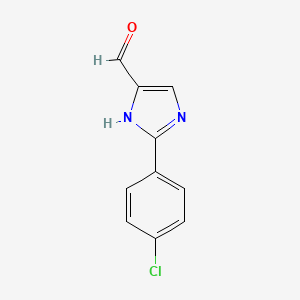
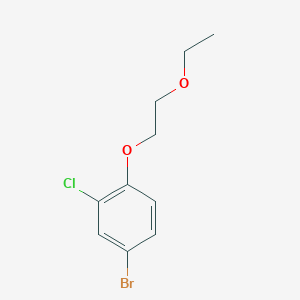


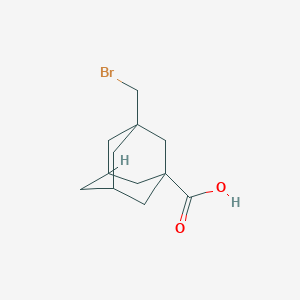
![Spiro[4.5]decan-1-amine](/img/structure/B3256921.png)
